molecular formula C14H25Cl2N3O2S B1448424 [2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride CAS No. 1923088-40-7

[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride

Cat. No.: B1448424
CAS No.: 1923088-40-7
M. Wt: 370.3 g/mol
InChI Key: UMDLEMMACBKWOP-UHFFFAOYSA-N
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Description

2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride: is a novel compound with the molecular formula C14H25Cl2N3O2S and a molecular weight of 370.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride typically involves the reaction of azepane-1-sulfonyl chloride with pyridin-3-ylmethylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the removal of the sulfonyl group.

    Substitution: New compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease processes.

Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the observed effects.

Comparison with Similar Compounds

  • 2-(Piperidin-1-ylsulfonyl)ethylamine
  • 2-(Morpholin-1-ylsulfonyl)ethylamine
  • 2-(Pyrrolidin-1-ylsulfonyl)ethylamine

Uniqueness: Compared to similar compounds, 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride exhibits unique properties due to the presence of the azepane ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S.2ClH/c18-20(19,17-9-3-1-2-4-10-17)11-8-16-13-14-6-5-7-15-12-14;;/h5-7,12,16H,1-4,8-11,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDLEMMACBKWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CCNCC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
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[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
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[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
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[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
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[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
Reactant of Route 6
[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride

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